molecular formula C9H7BrN2O2S B2871739 2-Bromoquinoline-5-sulfonamide CAS No. 2287301-56-6

2-Bromoquinoline-5-sulfonamide

Cat. No. B2871739
CAS RN: 2287301-56-6
M. Wt: 287.13
InChI Key: SQXSNBLUNNOPHX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 2-Bromoquinoline-5-sulfonamide is 1S/C9H7BrN2O2S/c10-9-5-4-6-7 (12-9)2-1-3-8 (6)15 (11,13)14/h1-5H, (H2,11,13,14) . This indicates the presence of a bromine atom at the 2nd position and a sulfonamide group at the 5th position of the quinoline ring.

Scientific Research Applications

Medicinal Chemistry: Anti-Carbonic Anhydrase Activity

2-Bromoquinoline-5-sulfonamide has been explored for its potential pharmacological activities, particularly as an anti-carbonic anhydrase agent . This enzyme is involved in various physiological processes, including respiration and the regulation of pH in tissues. Inhibitors of carbonic anhydrase are used to treat conditions like glaucoma, epilepsy, and mountain sickness.

Drug Development: Sulfonamide Antibiotics

The sulfonamide group is a cornerstone in the development of sulfonamide antibiotics, which are known for their antibacterial properties . 2-Bromoquinoline-5-sulfonamide could serve as a precursor or intermediate in the synthesis of new sulfonamide drugs, expanding the arsenal against bacterial infections.

Polymer Synthesis: Monomers and Polymers

In the field of polymer chemistry, 2-Bromoquinoline-5-sulfonamide can be utilized as a precursor for the synthesis of poly(oxothiazene) polymers and thionylphosphazene monomers and polymers . These materials have applications in various industries, including electronics, coatings, and adhesives.

Organic Synthesis: Alkyl Transfer Reagents

This compound has found use as an alkyl transfer reagent to acids, alcohols, and phenols . Its reactivity under acidic conditions makes it a valuable tool in organic synthesis, enabling the formation of a wide range of chemical bonds and structures.

Environmental Applications: Antibiotic Resistance Studies

The environmental impact of sulfonamides, including those derived from 2-Bromoquinoline-5-sulfonamide, is a growing concern due to their potential to spread antimicrobial resistance . Research into the environmental behavior of these compounds is crucial for understanding and mitigating their effects on ecosystems and human health.

Industrial Chemistry: Synthesis of Quinolines

Quinolines, which can be synthesized from 2-Bromoquinoline-5-sulfonamide, are important compounds in industrial chemistry with applications in the production of dyes, agrochemicals, and pharmaceuticals . The versatility of quinolines makes them valuable in a range of chemical processes and products.

Mechanism of Action

Target of Action

2-Bromoquinoline-5-sulfonamide is a sulfonamide derivative . Sulfonamides are known to target a bacterial metabolic pathway as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS) . DHPS plays a crucial role in the synthesis of folate, which is required for cells to make nucleic acids . Additionally, 2-arylquinoline derivatives show selectivity in binding to the estrogen receptor β (ER β), which plays an important role in the development, maintenance, and function of the mammalian reproductive system .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets. As a sulfonamide, it exhibits a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . This allows it to play a role in treating a diverse range of disease states .

Biochemical Pathways

The biochemical pathways affected by 2-Bromoquinoline-5-sulfonamide are those involved in the synthesis of folate and nucleic acids . By inhibiting DHPS, the compound disrupts the production of folate, which in turn affects the synthesis of nucleic acids .

Result of Action

The molecular and cellular effects of the compound’s action would be the disruption of nucleic acid synthesis due to the inhibition of folate production . This could potentially lead to the death of bacterial cells, thereby exhibiting its antibacterial properties .

Action Environment

The action, efficacy, and stability of 2-Bromoquinoline-5-sulfonamide can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific characteristics of the bacterial strain being targeted

Future Directions

Quinoxaline-linked sulfonamide hybrids, which would include compounds like 2-Bromoquinoline-5-sulfonamide, are suggested to have potential as lead compounds. Modifications on these derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .

properties

IUPAC Name

2-bromoquinoline-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2S/c10-9-5-4-6-7(12-9)2-1-3-8(6)15(11,13)14/h1-5H,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXSNBLUNNOPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Br)C(=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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